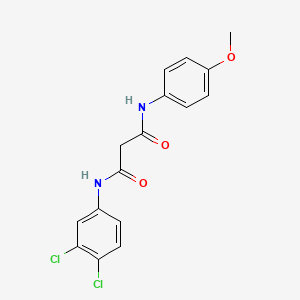![molecular formula C13H22ClNO4S B2824947 Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2408970-90-9](/img/structure/B2824947.png)
Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound with the CAS Number: 2408970-90-9. It is primarily used as an intermediate in pharmaceutical design and research. This compound features a complex molecular structure that makes it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the azaspiro[3.5]nonane core. This is often achieved through cyclization reactions followed by chlorosulfonylation. The reaction conditions usually require the use of strong bases and chlorosulfonic acid under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. The use of automated systems ensures consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Chlorosulfonyl groups can be substituted using nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted sulfonyl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used to synthesize complex molecules and study reaction mechanisms. Its reactivity with various reagents makes it a versatile tool in synthetic organic chemistry.
Biology: In biological research, tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is used to modify biomolecules and study their interactions with biological targets. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the study of their structure and function.
Medicine: This compound serves as a building block in the design of new pharmaceuticals. Its ability to form stable bonds with other molecules makes it valuable in drug discovery and development.
Industry: In the chemical industry, it is used to produce intermediates for various applications, including agrochemicals and materials science.
Mécanisme D'action
The mechanism by which tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound is structurally similar but lacks the chlorosulfonyl group.
2-Chlorosulfonyl-7-azaspiro[3.5]nonane: This compound has a similar core structure but different functional groups.
Uniqueness: Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of the tert-butyl group and the chlorosulfonyl group, which provides both steric hindrance and reactivity. This combination makes it particularly useful in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4S/c1-12(2,3)19-11(16)15-6-4-13(5-7-15)8-10(9-13)20(14,17)18/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDMCQDQXSIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)
![N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2824869.png)
![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)



![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2824877.png)
![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)




![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)
